

Introduction: The Imperative for Spectroscopic Analysis

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Compound of Interest

Compound Name: *2-Carbamoyl-6-nitrobenzoic Acid*

CAS No.: 107990-50-1

Cat. No.: B035159

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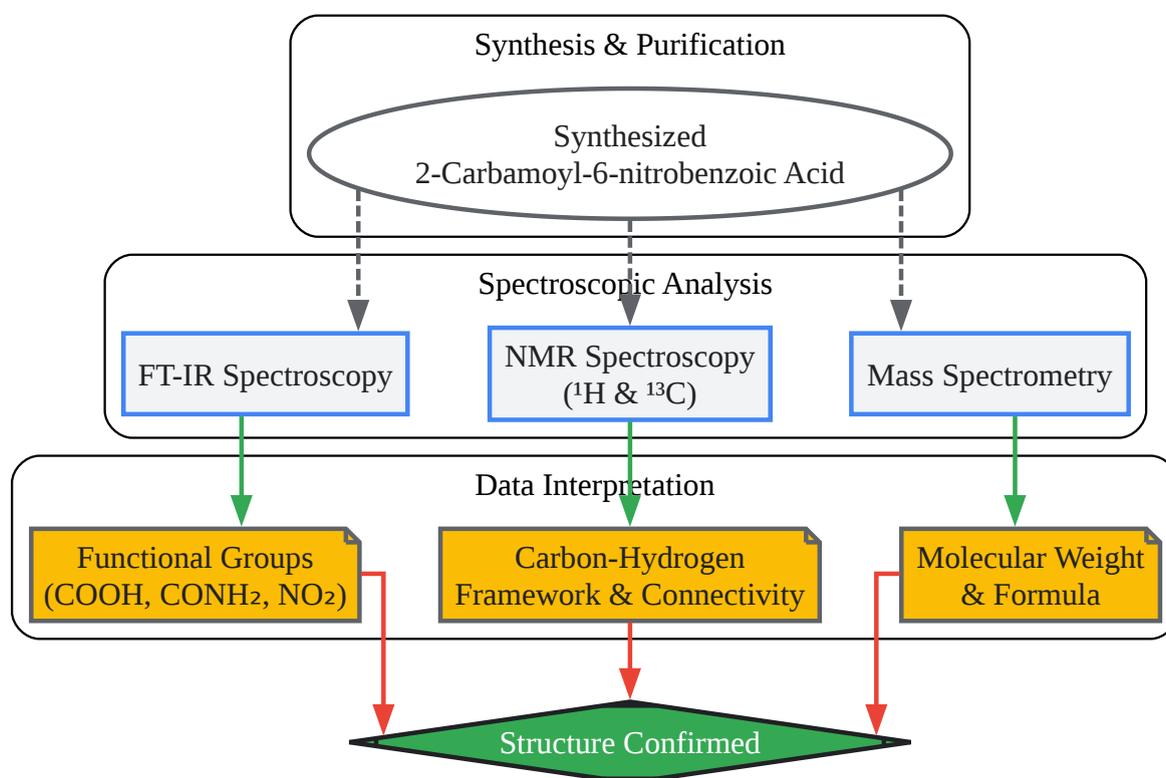
2-Carbamoyl-6-nitrobenzoic acid is a substituted aromatic compound featuring three key functional groups: a carboxylic acid, a primary amide, and a nitro group. This unique substitution pattern makes it a valuable intermediate in organic synthesis. Accurate structural elucidation is paramount for its application in research and development. Spectroscopic techniques provide a non-destructive and highly informative means of verifying the molecular structure, identifying functional groups, and assessing the purity of the synthesized compound. This guide will delve into the core spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—elucidating how each provides a unique piece of the structural puzzle.

Molecular Structure

Caption: Molecular structure of **2-Carbamoyl-6-nitrobenzoic Acid**.

Integrated Spectroscopic Workflow

The confirmation of the structure of **2-Carbamoyl-6-nitrobenzoic Acid** is not reliant on a single technique but rather on the convergence of data from multiple analyses. Each method provides complementary information, and together they create a self-validating system. A typical workflow involves initial functional group identification with IR, followed by detailed structural mapping with NMR, and finally, confirmation of molecular weight and formula by MS.



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Caption: Generalized workflow for spectroscopic characterization.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: The Causality Behind IR Analysis

Infrared spectroscopy is an indispensable first-pass analytical technique that identifies the types of chemical bonds present in a molecule. It operates on the principle that bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations. For **2-Carbamoyl-6-nitrobenzoic Acid**, the key is to identify the characteristic vibrations of the carboxylic acid, amide, and nitro functional groups. The presence of strong hydrogen bonding, particularly from

the carboxylic acid dimer formation and intramolecularly, is expected to broaden certain absorption bands, a key diagnostic feature.^[2]

Data Presentation: Characteristic IR Absorption Bands

The following table summarizes the expected IR absorption bands for **2-Carbamoyl-6-nitrobenzoic Acid**.

Functional Group	Vibration Type	Expected Frequency Range (cm ⁻¹)	Intensity	Notes
Carboxylic Acid	O-H Stretch	2500 - 3300	Broad, Strong	The broadness is due to hydrogen bonding. [2] [3]
Amide	N-H Stretch	3180 & 3350	Medium (two bands)	Primary amides typically show two bands for symmetric and asymmetric stretching. [3] [4]
Carboxylic Acid	C=O Stretch	1700 - 1725	Strong	Conjugation with the aromatic ring may slightly lower this frequency. [3]
Amide	C=O Stretch (Amide I)	1630 - 1680	Strong	Lower frequency than acid C=O due to resonance. [5] [6]
Aromatic Nitro	NO ₂ Asymmetric Stretch	1500 - 1560	Strong	A key indicator of the nitro group. [7]
Aromatic Nitro	NO ₂ Symmetric Stretch	1345 - 1385	Strong	Complements the asymmetric stretch for nitro group confirmation. [7]
Aromatic Ring	C=C Stretch	1450 - 1600	Medium to Weak	Multiple bands are expected in this region.

Carboxylic Acid	C-O Stretch	1210 - 1320	Strong	Coupled with O-H in-plane bending.[3]
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Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

This protocol describes a standard method for obtaining an IR spectrum of a solid sample.[4]

- **Sample Preparation:** Grind a small amount (1-2 mg) of **2-Carbamoyl-6-nitrobenzoic Acid** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FT-IR spectrometer.
- **Background Scan:** Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
- **Sample Scan:** Record the spectrum of the sample, typically over a range of 4000–400 cm⁻¹. [4]
- **Data Processing:** The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint Expertise & Experience: Unveiling the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment,

connectivity, and number of different types of protons (^1H NMR) and carbons (^{13}C NMR). For this molecule, we anticipate signals in the aromatic region, as well as distinct signals for the exchangeable protons of the carboxylic acid and amide groups. The choice of a polar aprotic solvent like DMSO- d_6 is crucial, as it can dissolve the compound and slow down the exchange of the acidic COOH and amide NH_2 protons with water, allowing for their observation.[4]

^1H NMR Spectroscopy: Predicted Data

The aromatic protons are deshielded by the ring current and further influenced by the electron-withdrawing effects of the nitro, carbamoyl, and carboxyl groups, shifting them downfield.[8]

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Notes
-COOH	> 12	Broad Singlet	1H	Highly deshielded, exchangeable proton.
Aromatic H	~7.8 - 8.5	Multiplet	3H	The exact shifts and coupling patterns depend on the complex interplay of the three substituents.
-CONH ₂	~7.5 and ~8.0	Two Broad Singlets	2H	Amide protons are often non-equivalent and appear as separate broad signals.

^{13}C NMR Spectroscopy: Predicted Data

The ^{13}C NMR spectrum will show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. Aromatic carbons typically resonate in the 110-150 ppm range, while carbonyl carbons are significantly further downfield.[9][10]

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Notes
-COOH	~167	Carboxylic acid carbonyl carbon.[11]
-CONH ₂	~169	Amide carbonyl carbon.
C-COOH	~135	Aromatic carbon attached to the carboxylic acid.
C-CONH ₂	~138	Aromatic carbon attached to the amide.
C-NO ₂	~148	Aromatic carbon attached to the nitro group.
Aromatic C-H	~125 - 135	Three distinct signals for the protonated aromatic carbons.
Aromatic C	~130	Quaternary aromatic carbon between the C-H carbons.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Accurately weigh approximately 5-10 mg of **2-Carbamoyl-6-nitrobenzoic Acid** and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a standard 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- Instrumentation: Place the NMR tube into the spectrometer's probe.
- Tuning and Shimming: Tune the probe to the appropriate frequencies for ^1H and ^{13}C . Shim the magnetic field to achieve optimal homogeneity and resolution.

- ^1H NMR Acquisition: Acquire the ^1H spectrum using a standard pulse sequence. Typical parameters include a $30\text{-}45^\circ$ pulse angle and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: Acquire the ^{13}C spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A longer acquisition time is typically required due to the lower natural abundance of ^{13}C .
- Data Processing: Perform a Fourier transform on the acquired Free Induction Decays (FIDs), followed by phase correction and baseline correction to obtain the final spectra.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Experience: Confirming Molecular Identity

Mass spectrometry provides the exact molecular weight of a compound, which is critical for confirming its molecular formula. In electron ionization (EI) MS, the molecule is ionized and fragmented in a predictable manner. The resulting fragmentation pattern serves as a molecular fingerprint. For **2-Carbamoyl-6-nitrobenzoic Acid**, we expect to see the molecular ion peak and fragments resulting from the loss of its characteristic functional groups. Aromatic acids are known to produce significant peaks from the loss of $-\text{OH}$ and $-\text{COOH}$, while nitroarenes commonly lose NO or NO_2 .^{[2][12]}

Data Presentation: Predicted Mass Spectrometry Data (EI-MS)

m/z Value	Proposed Fragment	Identity
210	$[\text{C}_8\text{H}_6\text{N}_2\text{O}_5]^+$	Molecular Ion $[\text{M}]^+$
193	$[\text{M} - \text{OH}]^+$	Loss of hydroxyl radical from the carboxylic acid.
192	$[\text{M} - \text{H}_2\text{O}]^+$	Loss of water (ortho effect).
164	$[\text{M} - \text{NO}_2]^+$	Loss of the nitro group.
165	$[\text{M} - \text{COOH}]^+$	Loss of the carboxyl group.
148	$[\text{M} - \text{NO}_2 - \text{O}]^+$	Subsequent loss from fragment.
120	$[\text{C}_7\text{H}_6\text{NO}]^+$	Fragment from loss of multiple groups.
104	$[\text{C}_7\text{H}_4\text{O}]^+$	Benzene-derived fragment.
76	$[\text{C}_6\text{H}_4]^+$	Benzyne radical cation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a small quantity of the solid sample into the mass spectrometer, typically via a direct insertion probe.
- **Ionization:** Heat the probe to volatilize the sample into the ion source. Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- **Detection:** The separated ions are detected, and their abundance is recorded.

- Spectrum Generation: A mass spectrum is generated by plotting the relative abundance of the ions against their m/z ratio.

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